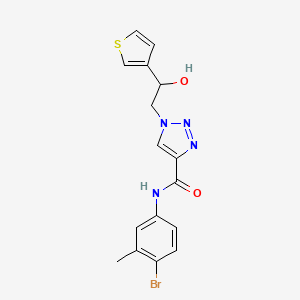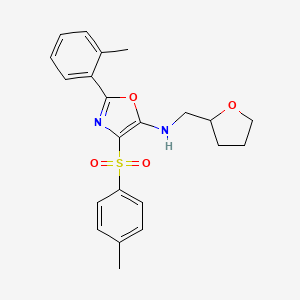![molecular formula C21H21NO3 B2499950 N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890615-13-1](/img/structure/B2499950.png)
N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling to produce various analogues . Although the specific compound "N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide" is not directly mentioned, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and coupling partners.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the studies were confirmed using spectroscopic methods such as NMR, IR, and MS . These techniques are essential for determining the structural integrity of the furan carboxamide derivatives. The computational approach, including docking studies and molecular dynamics (MD) simulations, provided insights into the molecular interactions and stability of the synthesized compounds .
Chemical Reactions Analysis
The studies explored various chemical reactions involving furan carboxamide derivatives. For instance, acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl carboxamides resulted in furan ring opening and the formation of new heterocyclic systems . Additionally, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate formed carbohydrazide, which upon treatment with different aldehydes yielded Schiff bases . These bases were further reacted to produce azetidinone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the furan carboxamide derivatives were characterized by their spectral data and analytical studies . The antimicrobial and antioxidant activities of these compounds were investigated, indicating potential applications in medical and pharmaceutical fields . The antiallergic activity of related compounds was also tested, showing significant inhibition of serotonin, histamine, and bradykinin .
Scientific Research Applications
Synthesis and Antibacterial Activities
N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide and its analogs, derived from furan-2-carboxamides, have been synthesized and investigated for their antibacterial activities. Specifically, these compounds have shown effectiveness against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The synthesis involves Suzuki-Miyaura Cross-Coupling reactions, providing a range of furan-2-carboxamide derivatives. The antibacterial potential of these compounds, especially against NDM-positive A. baumannii, was demonstrated through in vitro studies, further supported by computational docking studies and molecular dynamics (MD) simulations to understand their mechanism of action at the molecular level (Siddiqa et al., 2022).
Application in Dye-Sensitized Solar Cells
In the realm of renewable energy, furan derivatives, including those structurally related to this compound, have been explored for their utility in dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with furan as a conjugated linker have demonstrated improved performance in DSSCs, highlighting the effect of furan-based linkers on the enhancement of solar energy-to-electricity conversion efficiency. Such studies underscore the potential of furan derivatives in the development of more efficient solar cells (Kim et al., 2011).
Fluorescence Chemosensors
Furan-2-carboxamide derivatives are also utilized in the development of fluorescence chemosensors. A particular focus has been on the creation of chemosensors for the detection of metal ions and other analytes. These sensors, based on furan-2-carboxamide backbones, exhibit selective fluorescence responses upon binding to specific targets, such as Cd2+ and CN− ions. Their application extends to bio-imaging, demonstrating the ability to detect these ions in live cell environments and zebrafish larvae. This indicates the versatile applications of furan-2-carboxamide derivatives in environmental monitoring and biological imaging (Ravichandiran et al., 2020).
properties
IUPAC Name |
N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-16-6-4-5-7-19(16)22-21(23)20-13-12-18(25-20)14-24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKKGQSMXGPSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)

![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)




![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)




